Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate
Overview
Description
Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate is an organic compound with a complex structure that includes a nitrophenyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2,2-dimethyl-3-(4-aminophenyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid and methanol.
Scientific Research Applications
Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amine, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-amino-3-(4-nitrophenyl)propanoate: Contains an amino group instead of a dimethyl group.
Uniqueness
Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrophenyl group and a methyl ester makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,11(14)17-3)8-9-4-6-10(7-5-9)13(15)16/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABIBWYYYKBUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.